molecular formula C25H24N2O3 B11456945 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide

Cat. No.: B11456945
M. Wt: 400.5 g/mol
InChI Key: ARHWNBCKSJDPBX-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide, also known by its systematic name 2-(5-methyl-1,3-benzoxazol-2-yl)phenol , is a bicyclic planar molecule. Researchers find it particularly interesting due to its extensive use as a starting material in drug discovery. Let’s explore its preparation methods, chemical reactions, applications, and more.

Preparation Methods

Several synthetic routes lead to the formation of this compound. One notable approach involves cyclization between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF₃·Et₂O catalyst and 1,4-dioxane as a solvent, yielding a 45–60% yield . Further industrial production methods may involve variations of this reaction or alternative pathways.

Chemical Reactions Analysis

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For instance:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may convert functional groups.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions with alkyl halides or other electrophiles may occur.

Major products formed during these reactions will vary based on the specific reaction conditions and substituents.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: It exhibits potential anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory effects.

    Chemistry: Researchers use it as a versatile building block for synthesizing other compounds.

    Industry: Its unique structure may have applications in materials science or organic electronics.

Mechanism of Action

The precise mechanism by which N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth exploring related benzoxazole derivatives. Researchers often compare their properties, reactivity, and applications to highlight the uniqueness of each compound.

Remember that scientific advancements continually expand our understanding of these molecules, so further research may reveal additional insights.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide

InChI

InChI=1S/C25H24N2O3/c1-4-13-29-20-10-8-18(9-11-20)24(28)26-21-15-19(7-6-17(21)3)25-27-22-14-16(2)5-12-23(22)30-25/h5-12,14-15H,4,13H2,1-3H3,(H,26,28)

InChI Key

ARHWNBCKSJDPBX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)C

Origin of Product

United States

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